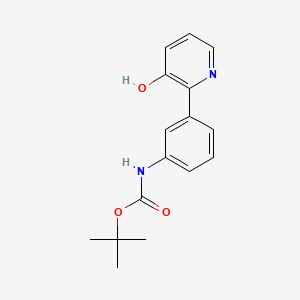
2-(3-Boc-aminophenyl)-3-hydroxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Boc-aminophenyl)-3-hydroxypyridine is a compound that features a pyridine ring substituted with a hydroxyl group at the 3-position and a 3-Boc-aminophenyl group at the 2-position. The Boc (tert-butoxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild acidic conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Boc-aminophenyl)-3-hydroxypyridine typically involves the following steps:
Protection of the amine group: The amine group on the phenyl ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or dimethylaminopyridine (DMAP).
Formation of the pyridine ring: The pyridine ring can be constructed through various methods, including cyclization reactions involving suitable precursors.
Coupling reaction: The protected amine phenyl group is then coupled with the pyridine ring using a suitable coupling reagent, such as palladium-catalyzed Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-(3-Boc-aminophenyl)-3-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Hydrogen gas, palladium catalyst
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Formation of a carbonyl group
Reduction: Formation of an amine group
Substitution: Removal of the Boc group to yield the free amine
科学的研究の応用
2-(3-Boc-aminophenyl)-3-hydroxypyridine has several applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural features.
Medicine: Potential use in drug discovery and development, particularly in the design of compounds with specific biological activities.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
作用機序
The mechanism of action of 2-(3-Boc-aminophenyl)-3-hydroxypyridine depends on its specific applicationThe Boc group can be removed under physiological conditions to reveal the active amine, which can then participate in further biochemical reactions .
類似化合物との比較
Similar Compounds
2-(3-Aminophenyl)-3-hydroxypyridine: Similar structure but lacks the Boc protecting group.
2-(3-Boc-aminophenyl)-4-hydroxypyridine: Similar structure with the hydroxyl group at the 4-position instead of the 3-position.
2-(4-Boc-aminophenyl)-3-hydroxypyridine: Similar structure with the Boc-aminophenyl group at the 4-position instead of the 3-position.
Uniqueness
2-(3-Boc-aminophenyl)-3-hydroxypyridine is unique due to the presence of both the Boc-protected amine and the hydroxyl group on the pyridine ring. This combination of functional groups allows for versatile chemical modifications and applications in various fields of research and industry .
特性
IUPAC Name |
tert-butyl N-[3-(3-hydroxypyridin-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-7-4-6-11(10-12)14-13(19)8-5-9-17-14/h4-10,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLHMGHTYRKDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
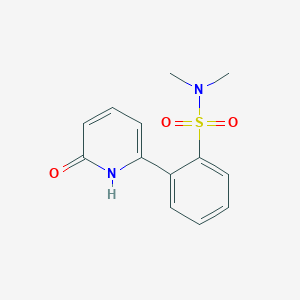
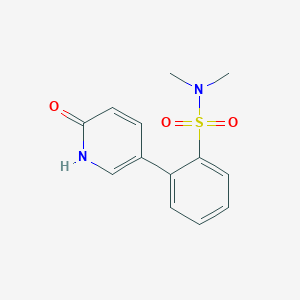
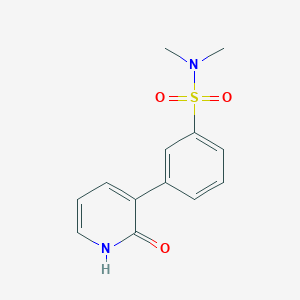
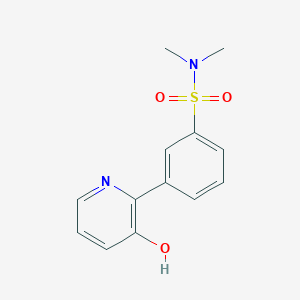

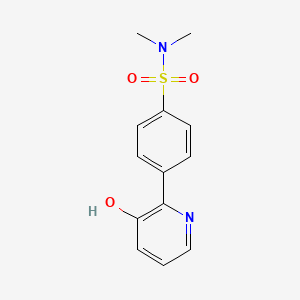
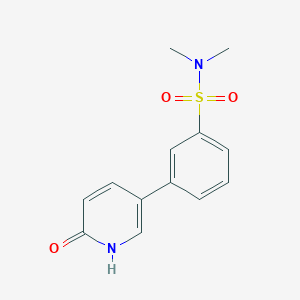
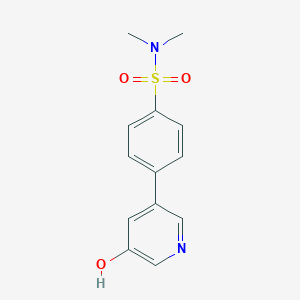
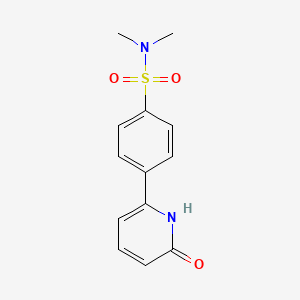
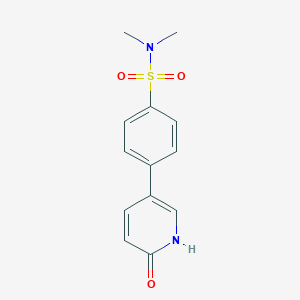
![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine](/img/structure/B6368958.png)
![3-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368959.png)
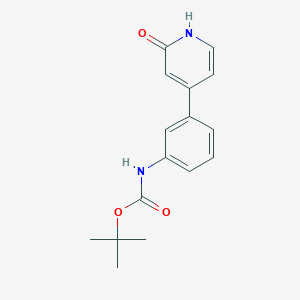
![2-Hydroxy-6-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368971.png)
